

4-[(Methylamino)carbonyl]benzoic acid spectral data (NMR, IR, MS)

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Compound of Interest

Compound Name: 4-[(Methylamino)carbonyl]benzoic acid

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An In-depth Technical Guide to the Spectroscopic Characterization of 4-[(Methylamino)carbonyl]benzoic Acid

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies used to confirm the structure and purity of **4-[(Methylamino)carbonyl]benzoic acid** (also known as N-methylterephthalamic acid), a key bifunctional building block in pharmaceutical and materials science. While experimental spectra for this specific compound are not widely available in public repositories, this document leverages fundamental principles of spectroscopy and data from analogous structures to present a detailed, predictive analysis. We will explore the expected spectral signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the synergistic application of these techniques for robust molecular characterization.

Chemical Identity and Structure

4-[(Methylamino)carbonyl]benzoic acid is a derivative of terephthalic acid, featuring one carboxylic acid group and one N-methylamide group at opposite ends of a benzene ring. This parasubstitution pattern is critical to its function and dictates its spectroscopic features.

- IUPAC Name: **4-[(Methylamino)carbonyl]benzoic acid**
- Synonyms: N-methylterephthalamic acid
- CAS Number: 23754-45-2
- Molecular Formula: $C_9H_9NO_3$
- Molecular Weight: 179.17 g/mol

Below is a diagram illustrating the molecular structure with atom numbering used for the subsequent NMR analysis.

Caption: Structure of **4-[(Methylamino)carbonyl]benzoic acid** with NMR numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the molecule's symmetry, a simplified spectrum is anticipated.

Expertise & Causality: Interpreting the NMR Spectrum

- 1H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals. The aromatic protons on the benzene ring form a classic AA'BB' system, which often appears as two distinct doublets due to the strong para-disubstitution. The carboxylic acid proton is highly deshielded and often broad, while the amide proton's signal can be broadened by quadrupolar coupling with the nitrogen and may show coupling to the adjacent methyl group.
- ^{13}C NMR Spectroscopy: Due to the C_2 symmetry axis through carbons 1 and 4, only six unique carbon signals are expected: two for the carbonyls (acid and amide), two for the protonated aromatic carbons (C2/C6 and C3/C5), one for the substituted aromatic carbon C1, one for the substituted aromatic carbon C4, and one for the methyl group. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl groups.

Predicted NMR Spectral Data

The following data is predicted for a solution in DMSO-d₆, a common solvent for polar aromatic acids which helps in observing exchangeable protons like -COOH and -NH.

Table 1: Predicted ¹H and ¹³C NMR Data

Technique	Predicted Chemical Shift (δ , ppm)	Multiplicity	Assignment	Causality
^1H NMR	~13.1	Singlet (broad)	1H, -COOH	Highly deshielded due to acidic nature and hydrogen bonding.
	~8.5	Quartet (broad)	1H, -NH	Deshielded by adjacent carbonyl; coupling to methyl protons.
	~8.1	Doublet	2H, Ar-H (H3, H5)	Ortho to the electron-withdrawing amide group.
	~8.0	Doublet	2H, Ar-H (H2, H6)	Ortho to the electron-withdrawing carboxylic acid group.
	~2.8	Doublet	3H, -CH ₃	Coupled to the -NH proton.
^{13}C NMR	~167.0	Singlet	C7 (-COOH)	Carbonyl carbon of a carboxylic acid.
	~165.5	Singlet	C8 (-CONH)	Carbonyl carbon of an amide.
	~138.0	Singlet	C4 (Ar-C)	Quaternary carbon attached

Technique	Predicted Chemical Shift (δ , ppm)	Multiplicity	Assignment	Causality
				to the amide group.
	~135.0	Singlet	C1 (Ar-C)	Quaternary carbon attached to the acid group.
	~129.5	Singlet	C2, C6 (Ar-CH)	Aromatic CH ortho to the acid group.
	~128.0	Singlet	C3, C5 (Ar-CH)	Aromatic CH ortho to the amide group.

| | ~26.5 | Singlet | C9 (-CH₃) | Aliphatic carbon of the N-methyl group. |

Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Accurately weigh 5-10 mg of **4-[(Methylamino)carbonyl]benzoic acid** and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for dissolving the polar analyte and observing the labile acid and amide protons.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard 5 mm probe.
- ¹H NMR Acquisition:
 - Tune and match the probe for the proton frequency.
 - Acquire a standard one-pulse ¹H spectrum.
 - Set a spectral width of approximately 16 ppm, centered around 8 ppm.

- Use a 30° pulse angle and a relaxation delay of 2 seconds.
- Acquire 16-32 scans for a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Tune and match the probe for the carbon frequency.
 - Acquire a proton-decoupled ¹³C spectrum.
 - Set a spectral width of approximately 220 ppm, centered around 120 ppm.
 - Use a 45° pulse angle and a relaxation delay of 2 seconds.
 - Acquire 1024 or more scans, as the ¹³C nucleus is much less sensitive than ¹H.
- Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm and the ¹³C spectrum to the DMSO solvent peak at 39.52 ppm.[\[1\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expertise & Causality: Interpreting the IR Spectrum

The IR spectrum of this compound will be dominated by features from the carboxylic acid, the secondary amide, and the aromatic ring. The carboxylic acid O-H stretch is typically one of the broadest and most recognizable peaks in an IR spectrum due to strong hydrogen bonding. The amide N-H stretch is sharper. The two carbonyl (C=O) groups will have distinct stretching frequencies, with the carboxylic acid carbonyl typically appearing at a higher wavenumber than the amide carbonyl.

Predicted IR Spectral Data

Table 2: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group Assignment
3300 - 2500	Strong, Very Broad	O-H Stretch	Carboxylic Acid (-COOH)
~3300	Medium, Sharp	N-H Stretch	Secondary Amide (-CONH-)
3100 - 3000	Medium	C-H Stretch	Aromatic Ring
~2950	Weak	C-H Stretch	Methyl Group (-CH ₃)
~1700	Strong, Sharp	C=O Stretch	Carboxylic Acid (-COOH)
~1650	Strong, Sharp	C=O Stretch (Amide I)	Secondary Amide (-CONH-)
~1550	Medium	N-H Bend (Amide II)	Secondary Amide (-CONH-)
1600, 1475	Medium-Weak	C=C Stretch	Aromatic Ring
1320 - 1210	Strong	C-O Stretch	Carboxylic Acid

| ~850 | Strong | C-H Bend (out-of-plane) | 1,4-Disubstituted Benzene |

Experimental Protocol: IR Data Acquisition (ATR)

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Record a background spectrum of the empty ATR crystal.
- Sample Application: Place a small amount (a few milligrams) of the solid **4-[(Methylamino)carbonyl]benzoic acid** powder directly onto the ATR crystal.
- Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Spectrum Collection: Co-add 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

- **Processing:** The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. No further processing is typically needed.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about a molecule's structure through fragmentation analysis.

Expertise & Causality: Interpreting the Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum should clearly show the protonated molecule $[M+H]^+$ in positive ion mode or the deprotonated molecule $[M-H]^-$ in negative ion mode. High-resolution mass spectrometry (HRMS) can confirm the elemental formula to within a few parts per million (ppm) of the theoretical value, providing a high degree of confidence in the compound's identity. Fragmentation can occur through characteristic losses, such as the loss of water (H_2O), the carboxyl group ($-COOH$), or the methylaminocarbonyl group ($-CONHCH_3$).

Predicted Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Data (Positive Ion ESI-HRMS)

m/z (Daltons)	Ion Formula	Assignment
180.0655	$[C_9H_{10}NO_3]^+$	Protonated Molecule $[M+H]^+$
162.0550	$[C_9H_8NO_2]^+$	Fragment: Loss of H_2O from $[M+H]^+$

| 134.0597 | $[C_8H_8NO]^+$ | Fragment: Loss of $COOH$ from $[M+H]^+$ |

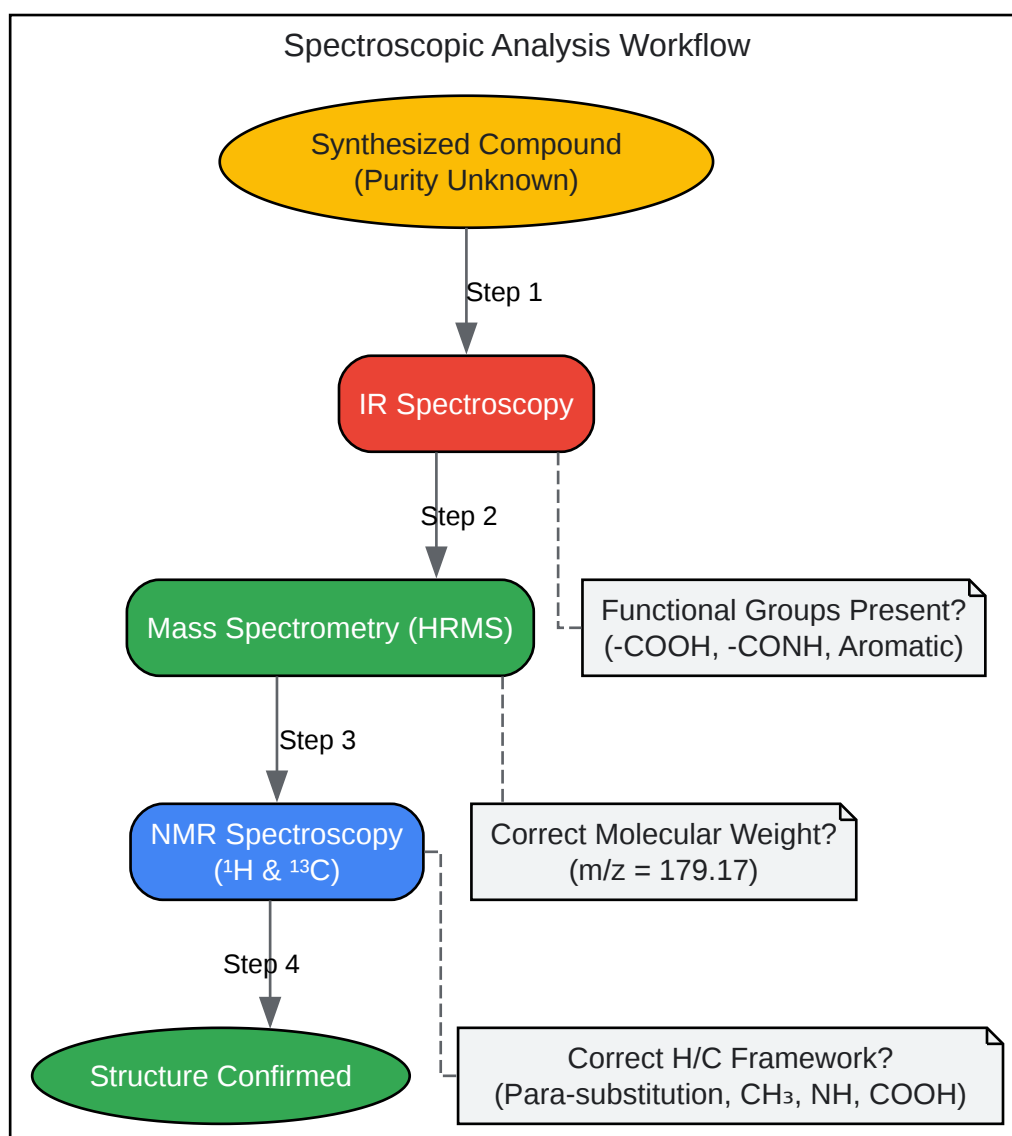
Experimental Protocol: MS Data Acquisition (LC-MS)

- **Sample Preparation:** Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to ~1-10 $\mu\text{g/mL}$ with the mobile phase.

- Chromatography (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system with a C18 column to ensure purity before introduction into the mass spectrometer. A typical mobile phase would be a gradient of water and acetonitrile with 0.1% formic acid.
- Mass Spectrometry:
 - Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
 - Operate in positive ion mode.
 - Set the capillary voltage to ~3-4 kV.
 - Set the source temperature to ~120 °C and the desolvation gas temperature to ~350 °C.
 - Acquire data over a mass range of m/z 50-500.
- Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the analyte. Determine the accurate mass of the molecular ion and compare it to the theoretical mass calculated for the elemental formula $C_9H_9NO_3$.

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete structural picture. The true power of spectroscopic characterization lies in integrating the data from NMR, IR, and MS. This workflow provides a self-validating system for confirming the identity and purity of **4-[(Methylamino)carbonyl]benzoic acid**.



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Caption: Integrated workflow for the structural confirmation of the target compound.

Conclusion

The structural elucidation of **4-[(Methylamino)carbonyl]benzoic acid** is definitively achieved through a coordinated application of NMR, IR, and MS. IR spectroscopy confirms the presence of the key carboxylic acid and secondary amide functional groups. High-resolution mass spectrometry validates the elemental composition and molecular weight. Finally, ^1H and ^{13}C NMR spectroscopy provides the unambiguous connectivity of the carbon-hydrogen framework,

confirming the 1,4-disubstituted aromatic pattern and the N-methyl group. Together, these techniques provide a robust and cross-validated analytical package essential for quality control and regulatory submission in any research or development setting.

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References

- 1. 4-[(Methylamino)carbonyl]benzoic Acid|CAS 23754-45-2 [[benchchem.com](https://www.benchchem.com)]
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